molecular formula C43H80N16O10 B14176589 N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine CAS No. 926275-36-7

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine

Cat. No.: B14176589
CAS No.: 926275-36-7
M. Wt: 981.2 g/mol
InChI Key: SWPYPRZSYDNHKF-DKTXOJPGSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine is a complex peptide compound It is characterized by the presence of multiple amino acids linked together, including ornithine, lysine, leucine, proline, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting groups and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-leucyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-lysine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

926275-36-7

Molecular Formula

C43H80N16O10

Molecular Weight

981.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C43H80N16O10/c1-25(2)23-30(56-35(62)27(12-3-5-17-44)53-34(61)26(46)11-7-19-51-42(47)48)39(66)59-22-10-16-33(59)40(67)58-21-9-15-32(58)38(65)54-28(14-8-20-52-43(49)50)36(63)57-31(24-60)37(64)55-29(41(68)69)13-4-6-18-45/h25-33,60H,3-24,44-46H2,1-2H3,(H,53,61)(H,54,65)(H,55,64)(H,56,62)(H,57,63)(H,68,69)(H4,47,48,51)(H4,49,50,52)/t26-,27-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

SWPYPRZSYDNHKF-DKTXOJPGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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